1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol hydrobromide
Overview
Description
1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol hydrobromide is a chemical compound with the molecular formula C14H20BrNO and a molecular weight of 298.22 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The preparation of 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol hydrobromide typically involves a series of organic synthesis reactions. The specific methods can vary and may be subject to patent restrictions . Generally, the synthesis involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol hydrobromide involves its interaction with specific molecular targets and pathways. As a reagent, it can form complexes with biological macromolecules, facilitating their study and manipulation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol hydrobromide can be compared with other similar compounds, such as:
1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol: A similar compound without the hydrobromide group.
2,2,4-trimethyl-1,2-dihydroquinolin-7-ol: Lacks the ethyl group.
Quinoline derivatives: Various derivatives of quinoline with different substituents.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry.
Properties
IUPAC Name |
1-ethyl-2,2,4-trimethylquinolin-7-ol;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.BrH/c1-5-15-13-8-11(16)6-7-12(13)10(2)9-14(15,3)4;/h6-9,16H,5H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABQJELZGADODQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)O)C(=CC1(C)C)C.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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